Cas no 191615-41-5 (2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester)
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester
- XSCYPVMDZRZRPA-UHFFFAOYSA-N
- 1481AJ
- methyl 2(r/s)-amino-3,3-dimethyl-4-pentenoate
-
- MDL: MFCD20694659
- Inchi: 1S/C8H15NO2/c1-5-8(2,3)6(9)7(10)11-4/h5-6H,1,9H2,2-4H3
- InChI Key: XSCYPVMDZRZRPA-UHFFFAOYSA-N
- SMILES: O(C)C(C(C(C=C)(C)C)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 164
- Topological Polar Surface Area: 52.3
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0372-1g |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester |
191615-41-5 | 97% | 1g |
15943.2CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0372-5g |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester |
191615-41-5 | 97% | 5g |
58345.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0372-500mg |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester |
191615-41-5 | 97% | 500mg |
8463.46CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1129838-500mg |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester |
191615-41-5 | 95% | 500mg |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129838-1g |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester |
191615-41-5 | 95% | 1g |
$2105 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129838-5g |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester |
191615-41-5 | 95% | 5g |
$7705 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0372-1g |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester |
191615-41-5 | 97% | 1g |
¥16438.61 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0372-5g |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester |
191615-41-5 | 97% | 5g |
¥60158.31 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0372-500mg |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester |
191615-41-5 | 97% | 500mg |
¥8726.45 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1129838-500mg |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester |
191615-41-5 | 95% | 500mg |
$1115 | 2025-02-26 |
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester Suppliers
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester
Recent Advances in the Study of 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester (CAS: 191615-41-5)
The compound 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester (CAS: 191615-41-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester as a key intermediate in the synthesis of more complex bioactive molecules. Its structural features, including the presence of an amino group and an unsaturated ester, make it a valuable building block for the construction of peptidomimetics and other pharmacologically relevant compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel protease inhibitors, showcasing its potential in antiviral drug development.
In terms of biological activity, preliminary investigations have revealed interesting properties of this compound. Research conducted at the University of Tokyo in 2024 indicated that derivatives of 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester exhibit moderate inhibitory effects against certain cancer cell lines, particularly in breast and lung cancer models. The mechanism of action appears to involve interference with cellular signaling pathways, though further studies are needed to fully elucidate this.
The synthetic methodology for producing 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester has seen significant improvements in recent years. A 2024 paper in Organic Process Research & Development described an optimized catalytic asymmetric synthesis route that achieves higher yields (up to 85%) and excellent enantioselectivity (>98% ee). This advancement is particularly important for pharmaceutical applications where stereochemical purity is crucial.
Looking forward, researchers are particularly excited about the potential of this compound in the development of targeted therapies. Its structural flexibility allows for various modifications that could lead to improved pharmacokinetic properties. Current research efforts, as reported at the 2024 American Chemical Society National Meeting, are focusing on creating libraries of derivatives to explore structure-activity relationships more comprehensively.
In conclusion, 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester (CAS: 191615-41-5) represents a promising scaffold in medicinal chemistry with multiple potential applications. The recent advances in its synthesis and biological evaluation underscore its importance as a research target. Future studies will likely focus on optimizing its pharmacological properties and exploring its mechanism of action in greater detail, potentially leading to novel therapeutic agents in the coming years.
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